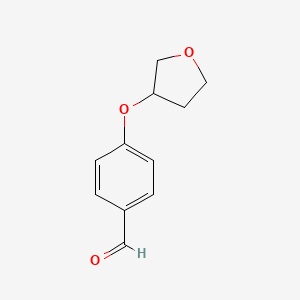
2,4-Dichloro-7-fluoro-3-methylquinoline
Descripción general
Descripción
2,4-Dichloro-7-fluoro-3-methylquinoline is a chemical compound with the CAS Number: 1259438-59-9 . It has a molecular weight of 230.07 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H6Cl2FN/c1-5-9(11)7-3-2-6(13)4-8(7)14-10(5)12/h2-4H,1H3 . The InChI key is XLQABZORGNIRBH-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a powder . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación
Fluorescence and Biochemistry
Quinoline derivatives, including compounds similar to 2,4-Dichloro-7-fluoro-3-methylquinoline, are known for their efficient fluorescence. They are widely utilized in biochemistry and medicine for studying various biological systems. These compounds are particularly significant in the study of DNA fluorophores based on fused aromatic systems containing heteroatoms. Their potential as antioxidants and radioprotectors has also been explored (Aleksanyan & Hambardzumyan, 2013).
Antibacterial Properties
A study on a structurally related compound, 8-chloroquinolone, revealed its potent antibacterial activities against both Gram-positive and Gram-negative bacteria. The compound showed significant efficacy against clinical isolates such as Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus. The research highlighted the importance of the specific orientation of the N-1 aromatic group in the core quinolone plane for antibacterial activity (Kuramoto et al., 2003).
Anticancer Potential
Research involving a similar compound, 2,4-Dichloro-6-methylquinoline, showed cytotoxic and apoptotic activity against human oral squamous carcinoma cell lines. This suggests a potential application in developing anti-cancer agents (Somvanshi et al., 2008).
Use in Synthesis of Antibiotics
A study on the synthesis of halogenated quinoline building blocks, derived from 2,4-dichloro-3-fluoroquinoline, highlighted their importance in antimicrobial drug discovery. This methodology could be significant for the synthesis of antibiotics (Flagstad et al., 2014).
Antimicrobial Activity
Another related study focused on 2-chloro-6-methylquinoline hydrazone derivatives, which exhibited notable antimicrobial activity against various bacterial and fungal strains. This underlines the potential of quinoline derivatives in antimicrobial applications (Bawa et al., 2009).
Safety and Hazards
The safety information for 2,4-Dichloro-7-fluoro-3-methylquinoline includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
2,4-dichloro-7-fluoro-3-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2FN/c1-5-9(11)7-3-2-6(13)4-8(7)14-10(5)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQABZORGNIRBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C(C=C2)F)N=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1529760.png)
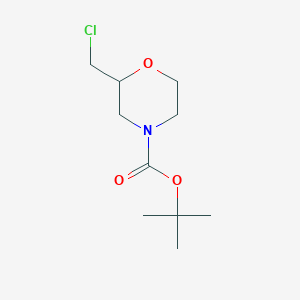
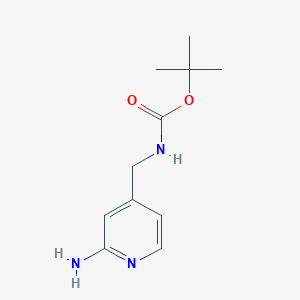
![tert-Butyl N-{[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl}carbamate](/img/structure/B1529767.png)
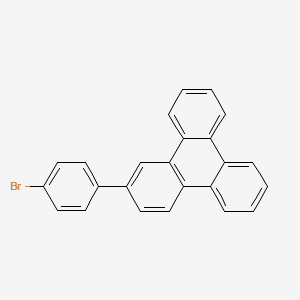
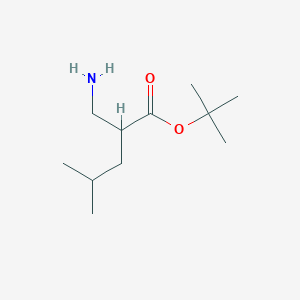
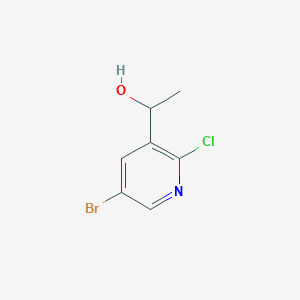

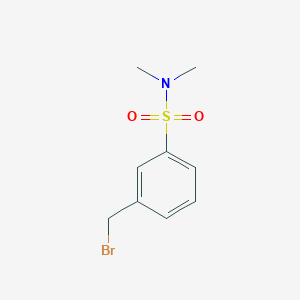
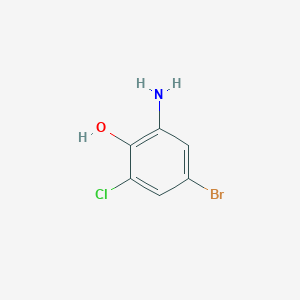
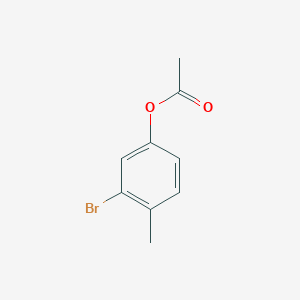
![Ethyl (1s,3r,5s)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1529777.png)

